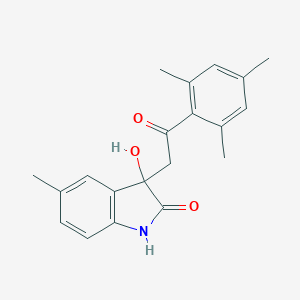
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MI-2, and it is a potent inhibitor of the menin-MLL interaction, which is a protein-protein interaction that plays a crucial role in the development of acute leukemia.
Mechanism of Action
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one inhibits the menin-MLL interaction by binding to the menin protein. The menin protein is a transcriptional regulator that interacts with the mixed lineage leukemia (MLL) protein to regulate gene expression. Inhibition of the menin-MLL interaction by 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one disrupts the normal gene expression patterns, leading to cell death in leukemia cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one have been extensively studied. In addition to its potential applications in the treatment of acute leukemia, this compound has also been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is its potency and specificity. This compound is a potent inhibitor of the menin-MLL interaction, and it has been shown to be highly specific for this interaction. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one. One of the most significant areas of research is the development of more potent and selective inhibitors of the menin-MLL interaction. Another area of research is the investigation of the potential applications of this compound in other diseases, such as solid tumors and inflammatory diseases. Additionally, the development of more efficient synthesis methods for this compound could also be a significant area of research.
Synthesis Methods
The synthesis of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 5-methylisatin with mesityl oxide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with ethyl pyruvate in the presence of a base to form the desired compound.
Scientific Research Applications
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of acute leukemia. The menin-MLL interaction plays a crucial role in the development of acute leukemia, and inhibition of this interaction by 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to be a promising therapeutic strategy.
properties
Product Name |
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C20H21NO3/c1-11-5-6-16-15(9-11)20(24,19(23)21-16)10-17(22)18-13(3)7-12(2)8-14(18)4/h5-9,24H,10H2,1-4H3,(H,21,23) |
InChI Key |
IAHOGGJABVHDFP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3C)C)C)O |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214591.png)
![1-allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214592.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214593.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214594.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214596.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214602.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214605.png)

![5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214607.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214608.png)
![5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214609.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214610.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214611.png)